N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]propanamide
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Overview
Description
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]propanamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are structurally related to fentanyl, a potent synthetic opioid. The compound is characterized by the presence of a cyclopropyl group, a piperidine ring, and a dimethoxybenzoyl moiety. It is primarily studied for its potential pharmacological properties and its structural relationship to other fentanyl analogs.
Preparation Methods
The synthesis of N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]propanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group is introduced through an acylation reaction using 2,5-dimethoxybenzoic acid or its derivatives.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: It is studied for its interaction with opioid receptors and its potential effects on biological systems.
Medicine: Research is conducted to explore its potential as an analgesic or anesthetic agent, given its structural similarity to fentanyl.
Industry: The compound may be used in the development of new synthetic routes and methodologies for the production of fentanyl analogs.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]propanamide involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic and anesthetic effects. The molecular targets include the mu-opioid receptor, which is primarily responsible for its pharmacological effects.
Comparison with Similar Compounds
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]propanamide can be compared to other fentanyl analogs, such as:
2-Fluoroacrylfentanyl: Similar in structure but contains a fluorine atom.
2,5-Dimethylfentanyl: Contains methyl groups instead of methoxy groups.
3-Fluorofentanyl: Contains a fluorine atom at a different position on the piperidine ring.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group and the dimethoxybenzoyl moiety, which may impart distinct pharmacological properties compared to other fentanyl analogs.
Properties
IUPAC Name |
N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-25-16-6-7-18(26-2)17(13-16)20(24)22-11-9-14(10-12-22)3-8-19(23)21-15-4-5-15/h6-7,13-15H,3-5,8-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROCWJPOPOGOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N2CCC(CC2)CCC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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